molecular formula C16H12INO3 B11778057 Ethyl 2-(3-iodophenyl)benzo[d]oxazole-5-carboxylate

Ethyl 2-(3-iodophenyl)benzo[d]oxazole-5-carboxylate

Katalognummer: B11778057
Molekulargewicht: 393.17 g/mol
InChI-Schlüssel: LZRIYASPSXMMJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(3-iodophenyl)benzo[d]oxazole-5-carboxylate is a heterocyclic compound that belongs to the oxazole family This compound is characterized by the presence of an ethyl ester group, an iodophenyl group, and a benzo[d]oxazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-iodophenyl)benzo[d]oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-iodoaniline with ethyl 2-bromo-5-formylbenzoate in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(3-iodophenyl)benzo[d]oxazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxazole derivatives .

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(3-iodophenyl)benzo[d]oxazole-5-carboxylate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of ethyl 2-(3-iodophenyl)benzo[d]oxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(3-Iodophenyl)benzo[d]oxazol-5-amine
  • Ethyl benzo[d]oxazole-5-carboxylate
  • 2-(2-Methoxyphenyl)benzo[d]oxazol-6-amine

Uniqueness

Ethyl 2-(3-iodophenyl)benzo[d]oxazole-5-carboxylate is unique due to the presence of the iodophenyl group, which imparts specific reactivity and biological activity. This makes it distinct from other similar compounds and valuable for various applications .

Eigenschaften

Molekularformel

C16H12INO3

Molekulargewicht

393.17 g/mol

IUPAC-Name

ethyl 2-(3-iodophenyl)-1,3-benzoxazole-5-carboxylate

InChI

InChI=1S/C16H12INO3/c1-2-20-16(19)11-6-7-14-13(9-11)18-15(21-14)10-4-3-5-12(17)8-10/h3-9H,2H2,1H3

InChI-Schlüssel

LZRIYASPSXMMJY-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.